樟脑酸

描述

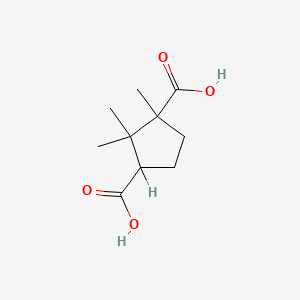

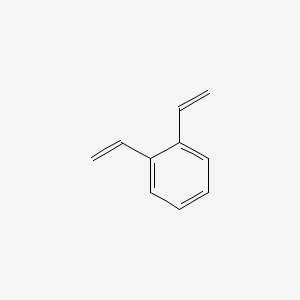

Camphoric acid, with the molecular formula C10H16O4, is a white crystallisable substance obtained from the oxidation of camphor . It exists in three optically different forms; the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals .

Synthesis Analysis

Camphoric acid may be prepared by oxidising camphor with nitric acid . An effective technique for one-stage synthesis of new polycyclic nitrogen-containing compounds has been developed. The procedure involves refluxing mixtures of camphoric acid with aliphatic or aromatic diamine without catalysts .Molecular Structure Analysis

The molecular structure of Camphoric acid is characterized by its IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid . The molecular weight is 200.23 g/mol .Chemical Reactions Analysis

Camphoric acid can undergo various chemical reactions. For example, it can be used in the synthesis of new polycyclic nitrogen-containing compounds . It can also be used in the synthesis of biorenewable polyesters .Physical And Chemical Properties Analysis

Camphoric acid has a molar mass of 200.234 g/mol and a density of 1.21 g/cm^3 . Its melting point ranges from 183–187 °C .科学研究应用

手性物质和有机化学中间体

樟脑酸及其衍生物,如樟脑磺酰胺,在有机化学领域具有重要意义。这些化合物主要用作手性物质和有机化学中间体,应用于医药、化工、轻工等多个行业。由于其广泛的应用,它们的合成具有实际意义 (罗艺明,2013)。

TRPV1通道的激活和脱敏

已发现樟脑可以激活和脱敏瞬时受体电位香草素受体亚型1 (TRPV1) 通道。此功能对于理解樟脑医学应用的分子机制至关重要,特别是其在镇痛药中的作用。与 TRPV1 通道的相互作用解释了其在局部镇痛应用中部分有效性的原因 (郝兴旭,N. 布莱尔,D. 克拉帕姆,2005)。

在金属表面的吸附

樟脑由于其在金属表面的强吸附特性,在电化学研究中也很重要。它可以抑制表面反应,并已用于与非线性表面动力学和图案形成相关的研究中 (B. 佩廷格,M. 丹克沃茨,K. 克里舍,2002)。

传统用途和生物学特性

历史上,樟脑因其芳香特性而被用作熏蒸剂。它表现出一系列生物学特性,如杀虫、抗菌、抗病毒、抗球虫和抗癌活性。它还用作皮肤渗透增强剂,但其毒性需要谨慎 (魏洋陈,I. 维尔马克,A. 维尔乔恩,2013)。

生物活性物质的合成

樟脑衍生物由于其手性和低成本,在生物活性物质的合成中很重要。这些衍生物表现出抗菌、抗病毒、抗氧化、镇痛和抗癌特性。基于樟脑的衍生物由于其功效和可及性,在药物化学中具有广泛的应用 (本迪·安贾内尤鲁,桑吉塔,N. 赛尼,2021)。

化学合成和催化

樟脑在化学科学中的用途延伸到创建潜在有用的支架和催化剂。它在合成有机化学中的作用,特别是在酰化反应中,突出了它作为多官能化合物构建块的多功能性 (V. 科瓦列夫,E. 肖科娃,V. 谢尔特科夫,V. 塔芬科,2016)。

水性介质中的曼尼希反应

樟脑磺酸充当曼尼希反应的有效催化剂,曼尼希反应是有机合成中的一种关键反应类型。这说明了樟脑在促进复杂化学反应中的作用,特别是在水基溶液中,从而促进了更绿色的化学实践 (尹苏武,J. 蔡,志雅胡,G. 林,2004)。

对映选择性合成

樟脑用作对映选择性合成各种有机化合物的助剂。该应用对于生产特定对映异构体至关重要,这是开发药物和其他生物活性分子的关键过程 (李志立肯,李成霞安吉丽娜,K. 谭,T. 骆,2004)。

杂环的合成

樟脑-10-磺酸用于合成复杂的杂环,证明了其在新型有机化合物开发中的作用。此应用强调了樟脑作为有机合成催化剂的多功能性,有助于创造多样且复杂的分子结构 (D. 昌达姆,A. 穆利克,P. 帕蒂尔,S. 贾格代尔,D. 帕蒂尔,M. 德什穆克,2015)。

氧化应激和心脏毒性研究

樟脑诱导氧化应激和心脏毒性的作用已在斑马鱼胚胎中得到研究。了解樟脑在细胞水平上的毒理作用可以深入了解其安全性概况和潜在风险 (郑才杜,仲尚夏,明哲张,严婷魏,内米·马尔霍特拉,渡轮萨普特拉,G. 奥迪拉,M. J. 罗尔丹,钟德孝,厄威浩,肖涛侯,贾刚邓,2021)。

未来方向

作用机制

Target of Action

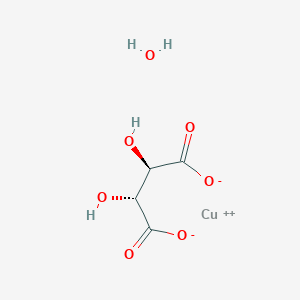

DL-Camphoric Acid has been studied for its potential anticancer activity . It has been found to be effective against cancer cells in the presence of metal cations, such as copper, nickel, and zinc . It can also be used as a test compound to investigate the mechanism of action of drugs that target the lysosomal membrane .

Mode of Action

It is known that the compound interacts with its targets (cancer cells and lysosomal membranes) in the presence of certain metal cations . This interaction leads to changes in the target cells, potentially inhibiting their growth or inducing apoptosis .

Biochemical Pathways

Given its potential anticancer activity, it is likely that the compound affects pathways related to cell growth and apoptosis

Result of Action

The result of DL-Camphoric Acid’s action is the potential inhibition of cancer cell growth and the induction of apoptosis

Action Environment

The action, efficacy, and stability of DL-Camphoric Acid can be influenced by various environmental factors. For instance, the presence of certain metal cations enhances the compound’s effectiveness against cancer cells . The pH and ionic strength of the environment may also affect the compound’s adsorption kinetic behavior

属性

IUPAC Name |

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870483 | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.4 mg/mL at 20 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Camphoric acid | |

CAS RN |

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |

| Record name | cis-(1)-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)